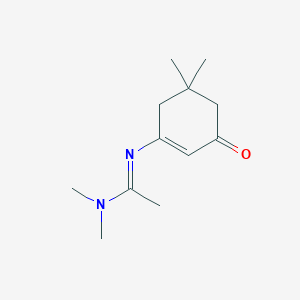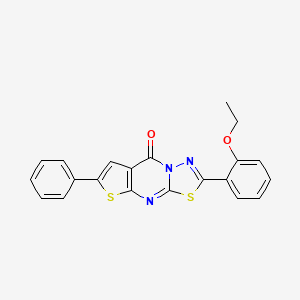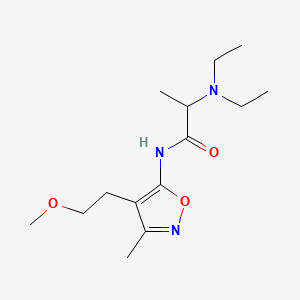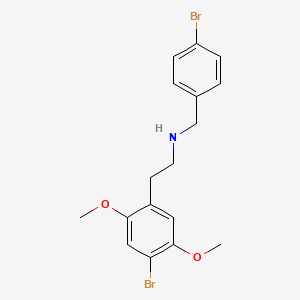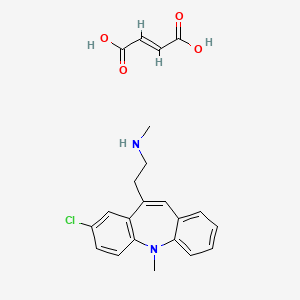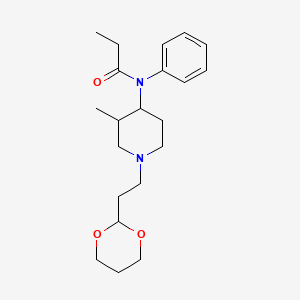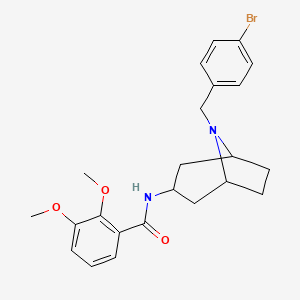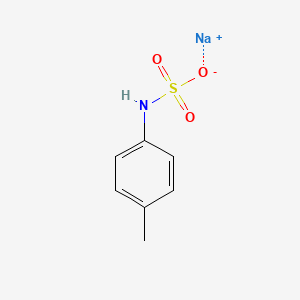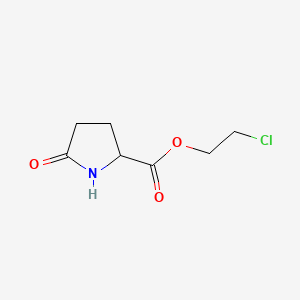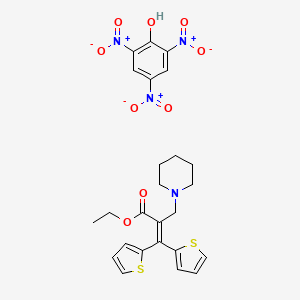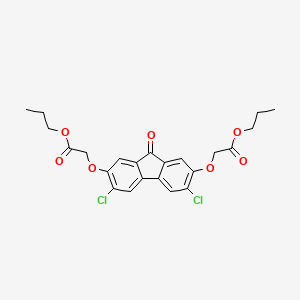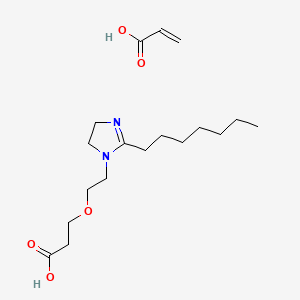
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate is a complex organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of an imidazoline ring, a heptyl chain, and an acrylate group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate typically involves the reaction of 2-(2-carboxyethoxy)ethylamine with heptyl isocyanate, followed by cyclization to form the imidazoline ring. The acrylate group is then introduced through esterification with acrylic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maintain product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted products. These derivatives have unique properties and applications in different fields.
Applications De Recherche Scientifique
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with receptors and enzymes, modulating their activity. The acrylate group can participate in polymerization reactions, forming cross-linked networks that enhance the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-1H-imidazol-1-ium hydroxide
- 2-(2-(2-Carboxyethoxy)ethoxy)ethyl N-acetyltyrosylseryltyrosylphenylalanylprolylserylvalinate
Uniqueness
1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the imidazoline ring and the acrylate group allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.
Propriétés
Numéro CAS |
72089-05-5 |
|---|---|
Formule moléculaire |
C18H32N2O5 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C15H28N2O3.C3H4O2/c1-2-3-4-5-6-7-14-16-9-10-17(14)11-13-20-12-8-15(18)19;1-2-3(4)5/h2-13H2,1H3,(H,18,19);2H,1H2,(H,4,5) |
Clé InChI |
MAQXBNPRFOSLAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NCCN1CCOCCC(=O)O.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



